molecular formula C16H17F2NO2S B7633259 4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline

4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline

Cat. No. B7633259
M. Wt: 325.4 g/mol
InChI Key: KJZLHKOSLULLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline is a chemical compound that is widely used in scientific research. It is a member of the aniline family of compounds, which are organic chemicals that contain a phenyl group attached to an amino group. This compound is also known by its chemical name, FMMA, and has several important applications in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of FMMA is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, FMMA has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. This inhibition can lead to changes in gene expression patterns, which can have important physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FMMA are still being studied, but it is believed to have several important effects on the body. It has been shown to have anti-inflammatory and anti-cancer properties, and may also have neuroprotective effects. Additionally, FMMA has been shown to have an effect on the immune system, and may be useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using FMMA in laboratory experiments is its relatively simple synthesis method. Additionally, FMMA has been shown to be a highly selective inhibitor of certain enzymes and receptors, making it a valuable tool for studying the structure and function of these proteins. However, one limitation of using FMMA is that it can be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for research involving FMMA. One area of interest is the development of new drugs based on the structure of FMMA. Additionally, further research is needed to fully understand the mechanism of action of this compound, and to identify other proteins that it may interact with. Finally, the potential use of FMMA in the treatment of autoimmune diseases and other conditions is an area of ongoing research.

Synthesis Methods

The synthesis of FMMA involves several steps, starting with the reaction of 4-fluoroaniline with 5-fluoro-2-methylbenzyl chloride. This reaction yields a compound that is then treated with methylsulfonyl chloride to form the final product, FMMA. The synthesis of this compound is relatively straightforward and can be accomplished using standard laboratory techniques.

Scientific Research Applications

FMMA has several important applications in scientific research, particularly in the field of medicinal chemistry. One of the primary uses of this compound is as a tool for studying the structure and function of proteins. It has been shown to bind to several important proteins, including the histone deacetylase enzyme, which is involved in the regulation of gene expression.

properties

IUPAC Name

4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO2S/c1-11-3-4-14(17)7-12(11)9-19-16-6-5-15(18)8-13(16)10-22(2,20)21/h3-8,19H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLHKOSLULLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CNC2=C(C=C(C=C2)F)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline

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